molecular formula C10H24N2O2 B10754203 Ethambutol CAS No. 36697-71-9

Ethambutol

Cat. No.: B10754203
CAS No.: 36697-71-9
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-UWVGGRQHSA-N
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Description

Ethambutol is a medication primarily used to treat tuberculosis. It is often administered in combination with other tuberculosis medications such as isoniazid, rifampicin, and pyrazinamide. This compound is known for its ability to interfere with the bacteria’s metabolism, making it an essential component in the treatment of tuberculosis and other mycobacterial infections .

Preparation Methods

Comparison with Similar Compounds

    Isoniazid: Targets the synthesis of mycolic acids in the mycobacterial cell wall.

    Rifampin: Inhibits bacterial RNA synthesis.

    Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.

Ethambutol’s unique ability to inhibit arabinosyl transferase sets it apart from these other compounds, making it a valuable drug in the treatment of tuberculosis .

Properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023006, DTXSID901028179
Record name Ethambutol
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Record name (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
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Solubility

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L
Record name Ethambutol
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Record name ETHAMBUTOL
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Record name Ethambutol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Ethambutol diffuses into _Mycobacterium_ cells. Once inside the cell, ethambutol inhibits the arabinosyltransferases (embA, embB, and embC), preventing formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division. Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate. Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells. Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells., Ethambutol is bacteriostatic in action. Although the exact mechanism of action has not been fully elucidated, the drug appears to inhibit the synthesis of one or more metabolites in susceptible bacteria resulting in impairment of cellular metabolism, arrest of multiplication, and cell death. Ethambutol is active against susceptible bacteria only when they are undergoing cell division.
Record name Ethambutol
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Color/Form

Crystals, WHITE, CRYSTALLINE POWDER

CAS No.

74-55-5, 36697-71-9
Record name (+)-Ethambutol
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Record name Ethambutol [INN:BAN]
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Record name Ethambutol
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Record name (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
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Record name ETHAMBUTOL
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Record name ETHAMBUTOL
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Record name Ethambutol
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Melting Point

171.5-174.5, 87.5-88.8 °C, 88 °C
Record name Ethambutol
Source DrugBank
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Record name ETHAMBUTOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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